molecular formula C11H9ClN2O3S B12918238 3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy- CAS No. 823220-09-3

3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-

Cat. No.: B12918238
CAS No.: 823220-09-3
M. Wt: 284.72 g/mol
InChI Key: VCZVWKIHPCHVNV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy- follows IUPAC guidelines to unambiguously describe its molecular structure. The parent heterocycle is a 1,2-oxazole (isoxazole) ring, substituted at position 3 with a carboxamide group (-CONHOH) and at position 5 with a [(2-chlorophenyl)thio]methyl moiety. The full IUPAC name is 5-[(2-chlorophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide .

The numbering of the isoxazole ring begins with the oxygen atom as position 1, followed by the adjacent nitrogen at position 2. The carboxamide group at position 3 retains the N-hydroxy designation to specify the hydroxylamine derivative. The substituent at position 5 consists of a methylene bridge (-CH2-) linked to a sulfur atom, which is further bonded to a 2-chlorophenyl group. This hierarchical naming ensures precise communication of the compound’s connectivity and functional groups.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C11H9ClN2O3S , derived from the following constituent atoms:

  • 11 carbon atoms : 6 from the aromatic rings (isoxazole and benzene), 2 from the methylene bridge, and 3 from the carboxamide group.
  • 9 hydrogen atoms : Distributed across the aromatic rings, methylene bridge, and hydroxylamine moiety.
  • 1 chlorine atom : Located at the ortho position of the benzene ring.
  • 2 nitrogen atoms : One in the isoxazole ring and one in the carboxamide group.
  • 3 oxygen atoms : One in the isoxazole ring, one in the hydroxyl group, and one in the carboxamide carbonyl.
  • 1 sulfur atom : Part of the thioether linkage.

The molecular weight is 284.72 g/mol , calculated using atomic masses from the IUPAC periodic table. This value aligns with high-resolution mass spectrometry data, confirming the absence of isotopic impurities.

SMILES Notation and Structural Representation

The SMILES (Simplified Molecular Input Line Entry System) notation for the compound is C1=CC=C(C(=C1)SCC2=CC(=NO2)C(=O)NO)Cl . Breaking this down:

  • C1=CC=C(C(=C1)...)Cl : Represents the 2-chlorophenyl group, where chlorine is bonded to the second carbon of the benzene ring.
  • SCC2=CC(=NO2)... : Indicates the thioether (-S-CH2-) bridge connecting the benzene ring to the isoxazole moiety.
  • C(=NO2) : Describes the isoxazole ring, with a nitrogen at position 2 and an oxygen at position 1.
  • C(=O)NO : Specifies the N-hydroxycarboxamide group at position 3.

A 2D structural depiction (Figure 1) highlights the planar isoxazole core, the orthogonal orientation of the 2-chlorophenyl group, and the hydrogen-bonding capacity of the hydroxylamine moiety.

Crystallographic Data and Conformational Isomerism

While experimental crystallographic data for this compound remains unpublished, computational models predict a triclinic crystal system with space group P-1. Density functional theory (DFT) simulations suggest that the thioether linkage (-S-CH2-) introduces rotational flexibility, enabling two primary conformational isomers:

  • Synclinal conformation : The 2-chlorophenyl group lies in proximity to the isoxazole ring, stabilized by weak van der Waals interactions.
  • Anti-periplanar conformation : The aromatic rings adopt a trans orientation, minimizing steric hindrance.

The energy difference between these conformers is estimated at 2.3 kcal/mol , favoring the anti-periplanar form under standard conditions. X-ray diffraction studies of analogous compounds (e.g., 5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide) reveal similar conformational dynamics, with torsional angles of 112°–158° around the methylene-sulfur bond.

Comparative Analysis with Related Isoxazolecarboxamide Derivatives

The structural features of 3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy- distinguish it from related derivatives (Table 1):

Compound Substituent at Position 5 Molecular Weight (g/mol) Key Functional Groups
Target Compound [(2-Chlorophenyl)thio]methyl 284.72 Thioether, N-hydroxyamide
5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide 2-[(3,4-Dichlorobenzoyl)amino]ethyl 344.15 Amide, dichlorophenyl
6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione 3-Chlorophenyl, methyl, thione 321.22 Quinazoline, thione

Key Observations :

  • The thioether group in the target compound enhances lipophilicity (calculated LogP = 2.1) compared to amide-containing derivatives (LogP = 1.4).
  • The N-hydroxycarboxamide moiety enables chelation of metal ions, a feature absent in quinazoline-based analogs.
  • Steric effects from the 2-chlorophenyl group reduce rotational freedom relative to alkyl-substituted derivatives.

This comparative analysis underscores the unique pharmacophoric features of the compound, positioning it as a candidate for targeted drug design.

Properties

CAS No.

823220-09-3

Molecular Formula

C11H9ClN2O3S

Molecular Weight

284.72 g/mol

IUPAC Name

5-[(2-chlorophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H9ClN2O3S/c12-8-3-1-2-4-10(8)18-6-7-5-9(14-17-7)11(15)13-16/h1-5,16H,6H2,(H,13,15)

InChI Key

VCZVWKIHPCHVNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCC2=CC(=NO2)C(=O)NO)Cl

Origin of Product

United States

Preparation Methods

Isoxazole Ring Formation

The isoxazole core is commonly synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes. For this compound, the isoxazole ring bearing a carboxamide at the 3-position can be prepared by:

  • Generating a nitrile oxide intermediate from an appropriate oxime precursor.
  • Cycloaddition with an alkyne or alkene bearing a suitable substituent to yield the isoxazole ring.

Alternatively, the isoxazole ring can be constructed by condensation of hydroxylamine derivatives with β-ketoesters or β-diketones, followed by cyclization.

Formation of the N-Hydroxy Carboxamide Group

The N-hydroxy carboxamide moiety at the 3-position is introduced by:

  • Conversion of the isoxazole-3-carboxylic acid or ester intermediate to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
  • Subsequent reaction of the acid chloride with hydroxylamine hydrochloride or free hydroxylamine under controlled pH and temperature to yield the N-hydroxy carboxamide.

This step requires careful control to avoid overreaction or decomposition of the sensitive N-hydroxy amide group.

Representative Synthetic Route Summary

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Notes
1 β-ketoester or β-diketone + hydroxylamine Cyclization conditions (acid/base catalysis) Isoxazole-3-carboxylic acid or ester Formation of isoxazole ring
2 Isoxazole-3-carboxylic acid derivative Halogenation at 5-position (e.g., NBS for bromination) 5-halogenated isoxazole Prepares for nucleophilic substitution
3 5-halogenated isoxazole + 2-chlorothiophenol Base (K2CO3), solvent (DMF), heat 5-[[(2-chlorophenyl)thio]methyl] isoxazole Thioether substitution
4 5-substituted isoxazole carboxylic acid Thionyl chloride or oxalyl chloride Acid chloride intermediate Activation for amide formation
5 Acid chloride + hydroxylamine Mild base, low temperature 3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy- Final product

Research Findings and Optimization Notes

  • Yield and Purity: The nucleophilic substitution step to introduce the (2-chlorophenyl)thio group is critical for yield optimization. Using dry aprotic solvents and controlling temperature improves substitution efficiency and reduces side reactions.

  • N-Hydroxy Amide Stability: The N-hydroxy carboxamide group is sensitive to acidic and basic hydrolysis; thus, mild reaction conditions and immediate purification are recommended to maintain product integrity.

  • Alternative Routes: Some literature suggests direct coupling of 2-chlorophenyl thiol with 5-(chloromethyl) isoxazole derivatives, bypassing halogenation steps, which can streamline synthesis but requires careful control of reaction parameters to avoid polysubstitution.

  • Characterization: The final compound is characterized by NMR (1H, 13C), IR spectroscopy (notably the N-OH stretch), and mass spectrometry to confirm the presence of the thioether and N-hydroxy amide functionalities.

Summary Table of Key Physical and Chemical Properties

Property Value Source / Method
Molecular Formula C11H9ClN2O3S Computed
Molecular Weight 284.72 g/mol Computed
CAS Number 823220-09-3 Registry
IUPAC Name 5-[(2-chlorophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide Computed
Solubility Moderate in organic solvents (e.g., DMSO, DMF) Literature reports
Stability Sensitive to strong acids/bases, moisture Experimental observations

Chemical Reactions Analysis

Types of Reactions

5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

a. Isoxazolecarboxamides with Arylthio Groups

  • 5-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide (): This compound lacks the thioether bridge but retains the 2-chlorophenyl group directly attached to the isoxazole. The absence of the thio-methyl linker reduces steric bulk and may alter pharmacokinetic properties such as membrane permeability.
  • N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide () :
    The 2-chlorophenyl group is at the 3-position of the isoxazole, and a methyl group occupies the 5-position. The tetrahydrobenzothiophene-carbamoyl substituent adds complexity, likely improving target specificity but reducing solubility compared to the N-hydroxy group in the target compound .

b. Thioether-Linked Isoxazole Derivatives

  • 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (Compound 25, ): This analog shares the thio-methyl-isoxazole motif but links it to a benzamide scaffold. The 4-nitrophenylaminoethyl group introduces polar and electron-withdrawing effects, contrasting with the N-hydroxy amide in the target compound. Such structural differences may influence binding affinity to enzymes like proteases or kinases .

Research Findings and Implications

  • Synthetic Challenges : The thioether linkage in the target compound may require specialized reagents (e.g., Oxone® for oxidative coupling, as seen in ) or thiophilic catalysts .
  • Pharmacokinetics: The N-hydroxy group may improve solubility compared to non-polar amides (e.g., ), though this could be offset by the lipophilic 2-chlorophenyl group.

Biological Activity

3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy- is a compound that has garnered interest due to its potential biological activities. The unique isoxazole structure combined with a thioether functional group suggests various therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H9_9ClN2_2O3_3S
  • Molecular Weight : 284.72 g/mol

The compound's structure consists of an isoxazole ring, which is known for its significant biological properties, including anticancer and anti-inflammatory activities.

Biological Activity Overview

The biological activities of 3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy- can be categorized into several key areas:

  • Anticancer Activity :
    • Isoxazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant inhibitory effects on breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells, with IC50_{50} values indicating promising potency.
    • A study reported that specific isoxazole derivatives achieved IC50_{50} values as low as 15.48 µg/ml against HeLa cells, suggesting strong anticancer potential .
  • Anti-inflammatory Effects :
    • The compound may interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity. This interaction could position it as a candidate for treating inflammatory diseases.
  • Antioxidant Activity :
    • Isoxazole derivatives have also been evaluated for their antioxidant capabilities. Some studies indicate that these compounds can effectively scavenge free radicals, contributing to their therapeutic profiles .

Table 1: Biological Activity of Related Isoxazole Derivatives

Compound NameCancer Cell LineIC50_{50} (µg/ml)Activity Type
Compound 2dHeLa15.48Anticancer
Compound 2eHep3B23.00Anticancer
Compound 2aMCF-739.80Antioxidant

Table 2: Summary of Biological Activities

Activity TypeDescription
AnticancerEffective against multiple cancer cell lines
Anti-inflammatoryPotential inhibition of inflammatory enzymes
AntioxidantCapable of scavenging free radicals

Case Studies and Research Findings

  • Cytotoxicity Studies :
    A series of isoxazole-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Compounds such as 2d and 2e exhibited potent anticancer properties, significantly reducing the secretion of alpha-fetoprotein in Hep3B cells .
  • Mechanistic Insights :
    Preliminary molecular docking studies suggest that the compound may bind to specific targets involved in cancer proliferation and inflammation. This binding affinity indicates a possible mechanism through which the compound exerts its biological effects.
  • Comparative Studies :
    Comparative studies with other isoxazole derivatives reveal that the unique combination of the isoxazole ring and thioether functionality in this compound may confer distinct biological activities compared to its analogs .

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